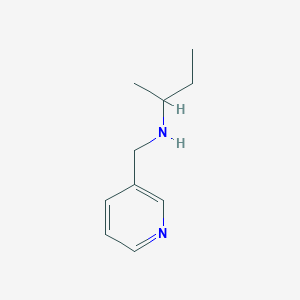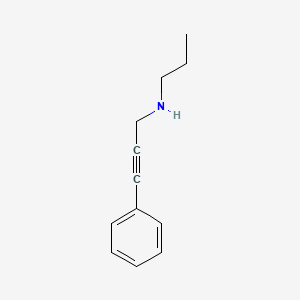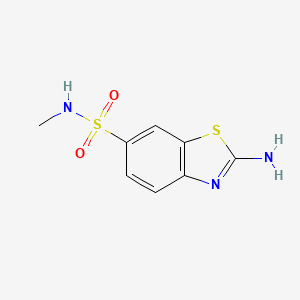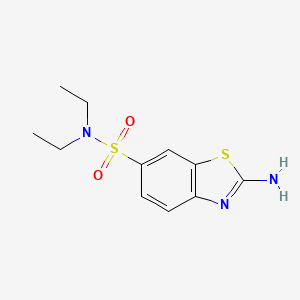
2-(Bromomethyl)quinoxaline
Overview
Description
2-(Bromomethyl)quinoxaline is a chemical compound with the molecular formula C10H8Br2N2 . It appears as a grey to brown powder or crystals .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)quinoxaline has been extensively studied over the past two decades . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For instance, one synthetic route involves the reaction of 2-oxo-2-phenylacetaldehyde with N-Boc-protected o-phenylenediamine and isocyanide .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)quinoxaline consists of a quinoxaline core with a bromomethyl group attached . The molecular weight of the compound is 315.99 .Chemical Reactions Analysis
Quinoxalines, including 2-(Bromomethyl)quinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis
2-(Bromomethyl)quinoxaline is a grey to brown powder or crystals . It has a molecular weight of 315.99 . More detailed physical and chemical properties can be found in the NIST Web Thermo Tables .Scientific Research Applications
Synthesis of Quinoxalines
Quinoxalines, also known as benzo[a]pyrazines, are an important class of nitrogen-containing heterocyclic compounds. They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . 2-(Bromomethyl)quinoxaline can be used as a starting material in the synthesis of various quinoxaline derivatives.
Green Chemistry
Recent advances in green chemistry have utilized quinoxaline derivatives in the development of more efficient and environmentally friendly synthetic methods . The use of 2-(Bromomethyl)quinoxaline in these methods can contribute to the sustainability of chemical processes.
Transition-Metal-Free Synthesis
The transition-metal-free synthesis of quinoxalines is a significant area of research due to the high cost and toxicity associated with transition metals . 2-(Bromomethyl)quinoxaline can be used in these metal-free conditions, providing an alternative method for the synthesis of quinoxalines.
Biological and Pharmaceutical Properties
Quinoxalines and their derivatives have attracted considerable attention due to their potential biological and pharmaceutical properties . As such, 2-(Bromomethyl)quinoxaline can be used in the development of new drugs and therapies.
Thermodynamic Property Data
2-(Bromomethyl)quinoxaline can be used in the generation of critically evaluated thermodynamic property data for pure compounds . This data is essential for various applications in physical sciences and engineering.
Heterogeneous Catalysts
2-(Bromomethyl)quinoxaline has been utilized in the preparation of quinoxaline derivatives using phosphate-based heterogeneous catalyst fertilizers . This application is particularly relevant in the field of catalysis.
Mechanism of Action
Target of Action
2-(Bromomethyl)quinoxaline, a derivative of quinoxaline, is known to exhibit antibacterial activity . Quinoxalines are an important class of nitrogen-containing heterocyclic compounds prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . .
Mode of Action
Quinoxalines, in general, are known to interact with various biological targets due to their broad spectrum of biological activities . The synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-diketones, requiring either an electrophilic activation of the diketone-coupling partner or nucleophilic activation of the diamine-reacting partner .
Biochemical Pathways
Quinoxaline-based compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiprotozoal, antiviral, inhibition of the enzyme phosphodiesterase, and anti-inflammatory effects . These activities suggest that quinoxalines may interact with multiple biochemical pathways.
Result of Action
It is known that quinoxaline derivatives show antibacterial activity , suggesting that they may have an effect at the molecular and cellular levels.
Action Environment
The synthesis of quinoxalines has been studied with a focus on sustainable approaches, such as solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis . These approaches suggest that the synthesis and action of quinoxalines can be influenced by environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRMJCLTIHPLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415328 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54804-43-2 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)




![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)







